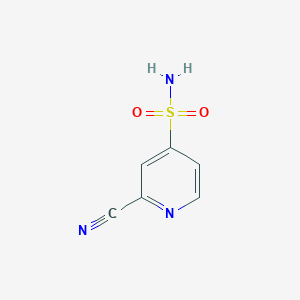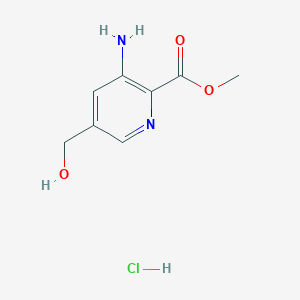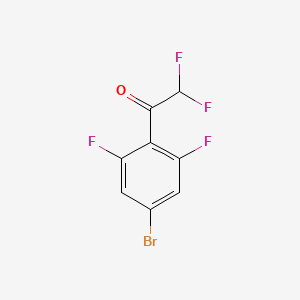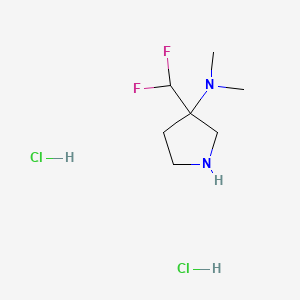
3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-amine dihydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a pyrrolidine ring, which is further substituted with N,N-dimethylamine. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable pyrrolidine precursor using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often include the use of a base, such as NaHCO₃, and a solvent like acetonitrile, with irradiation by blue LEDs to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, would be essential to obtain the high-purity product required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethylated pyrrolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of difluoromethyl-substituted compounds with different substituents.
Scientific Research Applications
3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-amine dihydrochloride has diverse applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets in biological systems. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)oxetane-3-amine hydrochloride: Another difluoromethylated compound with similar properties but a different ring structure.
Difluoromethylsulfone derivatives: Compounds with a difluoromethyl group attached to a sulfone moiety, used in similar applications.
Uniqueness
3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-amine dihydrochloride is unique due to its specific combination of the difluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable for applications requiring specific interactions with biological targets or unique chemical reactivity .
Properties
Molecular Formula |
C7H16Cl2F2N2 |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H14F2N2.2ClH/c1-11(2)7(6(8)9)3-4-10-5-7;;/h6,10H,3-5H2,1-2H3;2*1H |
InChI Key |
YLSFLMLSLGOMHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCNC1)C(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


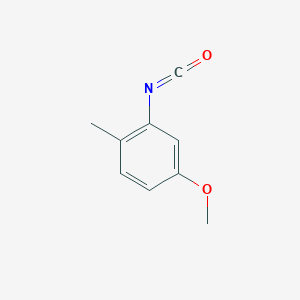
![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)
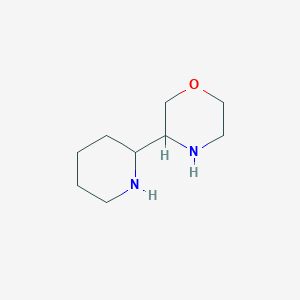

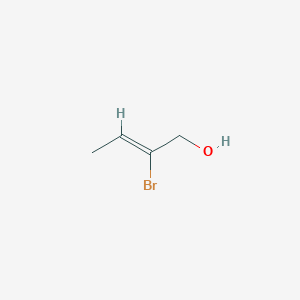
amine](/img/structure/B13513030.png)
